molecular formula C18H22ClNO2 B1676956 Naranol hydrochloride CAS No. 34256-91-2

Naranol hydrochloride

Cat. No.: B1676956
CAS No.: 34256-91-2
M. Wt: 319.8 g/mol
InChI Key: IBSSDTOGUGCBDB-UHFFFAOYSA-N
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Description

Naranol hydrochloride is a chemical compound with the molecular formula C18H22ClNO2. It is known for its tetracyclic structure and was synthesized in the late 1960s. Although it was reported to have antidepressant, anxiolytic, and antipsychotic activities, it was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naranol hydrochloride involves multiple steps, starting with the preparation of the base compound naranol. The hydrochloride salt is then formed by reacting naranol with hydrochloric acid. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would include the purification of intermediates and the final product through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Naranol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of naranol hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and anxiolytic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: Naranol hydrochloride’s uniqueness lies in its tetracyclic structure, which differentiates it from the more commonly known tricyclic antidepressants. This unique structure may contribute to its distinct pharmacological profile and potential therapeutic benefits .

Properties

CAS No.

34256-91-2

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20;/h3-8,12,14,20H,9-11H2,1-2H3;1H

InChI Key

IBSSDTOGUGCBDB-UHFFFAOYSA-N

SMILES

CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl

Canonical SMILES

CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Naranol hydrochloride;  W 5494A;  W-5494A;  W5494A;  W 5494 A.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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